N-[(9-ethylcarbazol-3-yl)methyl]aniline
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Overview
Description
N-[(9-ethylcarbazol-3-yl)methyl]aniline is a chemical compound with the molecular formula C24H23N3 It is known for its unique structure, which includes a carbazole moiety linked to an aniline group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]aniline typically involves the reaction of 9-ethylcarbazole with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the carbazole and aniline moieties. The general reaction scheme is as follows:
Starting Materials: 9-ethylcarbazole, formaldehyde, aniline.
Reaction Conditions: Acidic medium (e.g., hydrochloric acid), reflux temperature.
Procedure: The starting materials are mixed in the presence of an acid catalyst and heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(9-ethylcarbazol-3-yl)methyl]aniline has several scientific research applications, including:
Organic Electronics: The compound is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Photonics: Its ability to absorb and emit light makes it useful in photonic devices, such as lasers and sensors.
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s electronic properties enable it to transport charge carriers efficiently. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 9-ethyl-3-[(2-methyl-1-indolinyl)imino]methylcarbazole
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]aniline is unique due to its specific structural features, which confer distinct electronic and photonic properties. Compared to similar compounds, it may offer advantages in terms of stability, efficiency, and versatility in various applications.
Properties
Molecular Formula |
C21H20N2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C21H20N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-14,22H,2,15H2,1H3 |
InChI Key |
JRVQQDARQOWJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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